5-Methoxygramine
Overview
Description
5-Methoxygramine is a methoxylated derivative of gramine, a naturally occurring indole alkaloid. It has been detected in the roots of 12-day-old seedlings of Phalaris aquatica, a plant species known for containing various gramine derivatives. The compound was identified using thin-layer chromatography (TLC) among other spectroscopic methods .
Synthesis Analysis
The synthesis of 5-Methoxygramine itself is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 5-(1-hydroxy-2-haloethyl)-2'-deoxyuridines, which share a similar methoxy functional group, were synthesized by adding halogenated hydroxyl groups to vinyl substituents of deoxyuridines . Another related compound, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, was synthesized through a reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods could potentially be adapted for the synthesis of 5-Methoxygramine.
Molecular Structure Analysis
The molecular structure of 5-Methoxygramine has been elucidated using spectroscopic methods, although the specific details are not provided in the abstracts. However, similar compounds have had their structures characterized by X-ray diffraction, FT-IR, and NMR techniques, which are standard methods for determining the structure of organic compounds .
Chemical Reactions Analysis
The chemical reactions involving 5-Methoxygramine are not explicitly detailed in the provided papers. However, methoxylated compounds, in general, can undergo various chemical reactions, such as demethylation or substitution reactions, depending on the reagents and conditions applied .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methoxygramine are not directly reported in the abstracts. However, similar methoxylated compounds exhibit interesting properties such as fluorescence , and their molecular electrostatic potential, hardness/softness parameters, and net charges can be investigated to understand their electrophilic/nucleophilic nature . Additionally, the stability of these molecules can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital analysis .
Scientific Research Applications
Identification in Plants : 5-Methoxygramine has been identified in the roots of 12-day-old seedlings of Phalaris aquatica. Its structure was elucidated using spectroscopic methods (Mulvena et al., 1983).
Psychotherapeutic Effects : Epidemiological studies suggest that 5-MeO-DMT, a compound related to 5-Methoxygramine, is used for spiritual and recreational purposes and may have psychotherapeutic effects, including improvements in symptoms of PTSD, depression, anxiety, alcoholism, and drug use disorder (Davis et al., 2018).
Interactions with Serotonin Receptors : 5-Methoxygramine has been studied for its effect on serotonin 5-HT2C receptors in CHO cells, showing altered agonist responsiveness and intrinsic activity depending on the pretreatment ligand (Devlin et al., 2004).
Drug Interaction Kinetics : Research on the kinetics of 5-Methoxygramine's interaction with 5-hydroxytryptamine2 receptors suggests that it acts as a low-affinity antagonist, with its kinetics influenced by the presence of an adventitia, indicating a significant role in the modulation of drug-receptor interactions (Clancy et al., 1987).
Effect on Neuroendocrine Markers : Inhalation of vaporized synthetic 5-MeO-DMT, a related compound, significantly changed cortisol levels and decreased IL-6 concentrations, indicating potential effects on stress and immune response markers (Uthaug et al., 2019).
Potential Recreational Use and Risks : 5-MeO-DALT, a related tryptamine, has been sold as a 'research chemical' and used recreationally. There's limited scientific literature on its pharmacological and toxicological characteristics, and it has been associated with at least one death (Corkery et al., 2012).
Improvements in Mental Health Conditions : A study found that 5-MeO-DMT used in a group setting was associated with self-reported improvements in conditions like depression and anxiety (Davis et al., 2019).
Synthesis of Derivatives : Derivatives of 5-Methoxygramine have been synthesized for potential applications in pharmacology (Shvedov et al., 1971).
Cognitive and Creative Effects : 5-MeO-DMT has been studied for its potential to advance understanding of cognitive and neuronal processes underpinning creativity (Germann, 2019).
Use in Analytical Chemistry : 5-Hydroxygramine, a compound related to 5-Methoxygramine, has been used as an internal standard in the determination of biogenic indoles using high-performance liquid chromatography (Hojo et al., 1982).
Safety And Hazards
properties
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOERTRUXQHDLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168081 | |
Record name | Methoxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxygramine | |
CAS RN |
16620-52-3 | |
Record name | 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16620-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxygramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxygramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-dimethylaminomethyl-5-methoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHOXYGRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ZN008RY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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